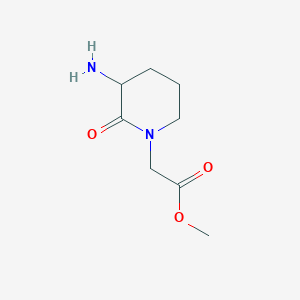
Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a chemical compound with interesting properties.
- Its structure consists of a piperidine ring with an amino group and a ketone functional group.
- The compound is used in various scientific and industrial applications due to its unique structure.
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 3-amino-2-oxopiperidine with methyl chloroacetate.
Reaction Conditions: The reaction typically occurs under basic conditions, such as using sodium hydroxide (NaOH) as a base.
Industrial Production: While there isn’t a large-scale industrial production method, laboratories can synthesize it for research purposes.
Chemical Reactions Analysis
Reactivity: Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate can undergo various reactions
Major Products: Reduction leads to the formation of the corresponding alcohol, while substitution can yield various derivatives.
Scientific Research Applications
Chemistry: Researchers use this compound as a building block for more complex molecules.
Biology: It may serve as a precursor for bioactive compounds or be used in drug discovery.
Medicine: Although not directly used as a drug, its derivatives could have therapeutic potential.
Industry: Limited industrial applications, but it contributes to chemical research.
Mechanism of Action
- The exact mechanism isn’t well-documented, but it likely interacts with biological targets.
- Potential molecular targets include enzymes, receptors, or transporters.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: Other piperidine derivatives, such as 3-amino-2-oxopiperidine itself, share structural similarities.
Biological Activity
Methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₇H₁₂N₂O₃
- Molecular Weight : 172.18 g/mol
- IUPAC Name : this compound
This compound features a piperidine ring with an amino and ketone functional group, which are critical for its biological activity.
Research indicates that compounds with similar structures can interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. For instance, derivatives of piperidine have been shown to inhibit polyamine biosynthesis by targeting ornithine decarboxylase (ODC), a key enzyme in this pathway .
Anticancer Activity
Studies have explored the anticancer potential of this compound and its derivatives. For example, anthranilic acid derivatives were identified as effective adjuncts to ODC inhibitors in reducing the growth of pancreatic cancer cells. These compounds demonstrated a dose-dependent decrease in c-Myc expression while increasing p21 levels, suggesting a mechanism involving cell cycle regulation .
Inhibition Studies
In vitro studies using various cancer cell lines have shown that related compounds exhibit significant inhibitory effects on cell proliferation. A notable study reported that certain derivatives exhibited IC50 values in the nanomolar range against different cancer types, indicating potent biological activity .
Case Studies and Research Findings
A series of studies have focused on the structure-activity relationship (SAR) of piperidine derivatives:
| Compound | Target | IC50 (nM) | Notes |
|---|---|---|---|
| Compound A | ODC | 50 | Effective in pancreatic cancer models |
| Compound B | PfCDPK1 | 17 | Potent inhibitor against malaria parasites |
| Compound C | ENO2 | 16 | Selective toxicity observed in glioblastoma cells |
These findings highlight the potential of this compound and its analogs as therapeutic agents across various diseases.
Properties
Molecular Formula |
C8H14N2O3 |
|---|---|
Molecular Weight |
186.21 g/mol |
IUPAC Name |
methyl 2-(3-amino-2-oxopiperidin-1-yl)acetate |
InChI |
InChI=1S/C8H14N2O3/c1-13-7(11)5-10-4-2-3-6(9)8(10)12/h6H,2-5,9H2,1H3 |
InChI Key |
IOLCSXIDWHBNQO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1CCCC(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















